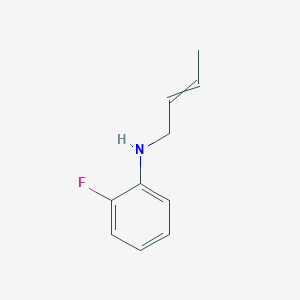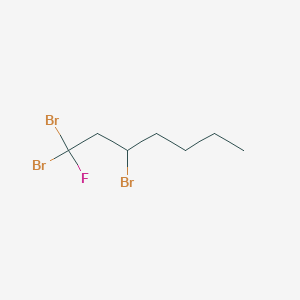
1,1,3-Tribromo-1-fluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tribromo-1-fluoroheptane is an organic compound with the molecular formula C₇H₁₂Br₃F. It is characterized by the presence of three bromine atoms and one fluorine atom attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-1-fluoroheptane can be synthesized through the bromination and fluorination of heptane derivatives. One common method involves the reaction of 1-hexene with bromine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of bromine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Tribromo-1-fluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form less brominated or fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated and brominated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of hydroxyl or amine derivatives.
Reduction: Formation of partially brominated or fluorinated heptanes.
Oxidation: Formation of complex brominated and fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,3-Tribromo-1-fluoroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3-tribromo-1-fluoroheptane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Tribromoheptane: Similar in structure but lacks the fluorine atom.
1,1,3-Tribromoheptane: Similar but without the fluorine atom.
1,1,3-Trifluoroheptane: Contains fluorine atoms but lacks bromine atoms.
Uniqueness
1,1,3-Tribromo-1-fluoroheptane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This combination of halogens makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
202526-04-3 |
|---|---|
Molekularformel |
C7H12Br3F |
Molekulargewicht |
354.88 g/mol |
IUPAC-Name |
1,1,3-tribromo-1-fluoroheptane |
InChI |
InChI=1S/C7H12Br3F/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
QJLPLNQEUUANLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(F)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)
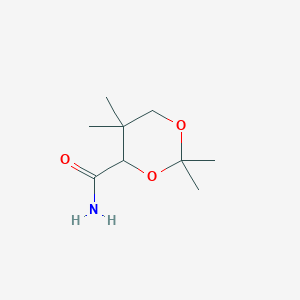
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
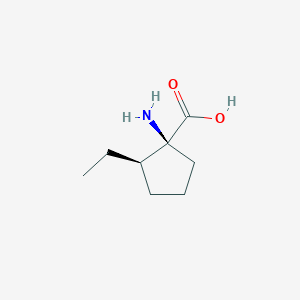

![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)
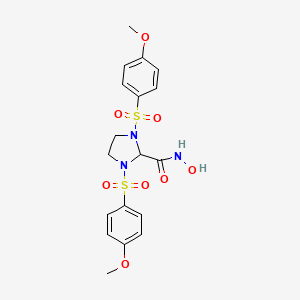
![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)

